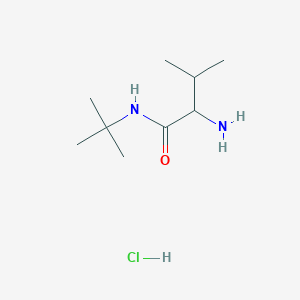

2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride

描述

属性

IUPAC Name |

2-amino-N-tert-butyl-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.ClH/c1-6(2)7(10)8(12)11-9(3,4)5;/h6-7H,10H2,1-5H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVSNFCPWQDKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method A: Direct Amidation

One prominent method for synthesizing 2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride is through direct amidation of amino acids using appropriate coupling agents.

-

- Start with tert-butyl protected amino acid.

- React with an amine in the presence of a coupling agent (e.g., EDC or DIC).

- Purify the resulting product through crystallization or chromatography.

-

- Typical yields range from 70% to 85%.

- Purity can be enhanced through recrystallization.

Method B: Chlorination Followed by Ammoniation

This method utilizes chlorination followed by ammoniation to form the desired compound.

-

- Chlorinate an amino acid derivative using reagents like thionyl chloride or phosphorus oxychloride.

- Follow up with an ammoniation step where ammonia is introduced to the reaction mixture.

- Acidify to obtain the hydrochloride salt.

-

- Yields can vary but are often around 60% to 75%.

- The purity can be improved by further purification steps.

Comparative Analysis of Preparation Methods

| Method | Steps Involved | Typical Yield | Environmental Impact |

|---|---|---|---|

| Direct Amidation | Amino acid + Coupling agent | 70% - 85% | Moderate |

| Chlorination + Ammoniation | Chlorination + Ammoniation + Acidification | 60% - 75% | Higher due to toxic reagents |

化学反应分析

Types of Reactions

2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The tert-butyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

科学研究应用

2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-N-(tert-butyl)-3-methylbutanamide hydrochloride with analogs sharing key structural motifs, such as substituted amides, branched amino acids, or hydrochloride salts.

Substituent Variations on the Amide Nitrogen

Key Findings :

- The tert-butyl group in the target compound increases steric hindrance, reducing enzymatic degradation compared to the furan-2-ylmethyl analog, which may enhance blood-brain barrier penetration .

Backbone Modifications

Key Findings :

- The β-methylbutanamide backbone in the target compound improves aqueous solubility (25 mg/mL) compared to linear-chain analogs like (S)-2-amino-N-(prop-2-ynyl)propanamide (12 mg/mL), likely due to reduced crystallinity .

- Chlorinated derivatives (e.g., 2-chloro-3-dimethylamino-propen-1-aminium HCl) show higher thermal stability but require organic solvents for dissolution, limiting biocompatibility .

生物活性

2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and implications for therapeutic applications.

Molecular Structure : The compound features a tert-butyl group, an amino group, and a methylbutanamide moiety, contributing to its unique chemical behavior. Its molecular formula is .

Reactivity : The compound can undergo various chemical reactions:

- Oxidation : The amino group can be oxidized to form oximes or nitriles.

- Reduction : It can be reduced to form primary or secondary amines.

- Substitution : The tert-butyl group can participate in substitution reactions with electrophiles.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties. For instance, it may modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

- Protein-Ligand Interactions : It is utilized in studies examining protein-ligand interactions, particularly in the context of enzyme mechanisms.

Biological Activity and Applications

The compound has demonstrated various biological activities that have implications for therapeutic applications:

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by inhibiting specific pathways associated with inflammatory responses. This makes it a candidate for treating conditions characterized by excessive inflammation.

- Analgesic Properties : Preliminary studies suggest that the compound may possess analgesic effects, providing pain relief through its action on pain-related pathways.

- Potential in Drug Discovery : As a building block in organic synthesis, it is valuable for developing new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity or selectivity towards specific targets.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Laboratory experiments have shown that varying concentrations of this compound affect cell viability and metabolic functions. For example, at low doses, it enhances metabolic functions by maintaining NAD+ levels within cells.

- Animal Models : In vivo studies indicate that the compound's efficacy varies with dosage. Higher doses have been associated with significant alterations in inflammatory markers and pain responses in animal models .

- Structure-Activity Relationship (SAR) : A systematic evaluation of analogs has revealed key structural components that enhance biological activity. Modifications to the tert-butyl group or amino functionalities have been shown to influence potency against specific molecular targets .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N-(tert-butyl)-3-methylbutanamide hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves multi-step synthesis starting with Boc-protected amino acids. For example, describes a method using Boc-L-Trp and alkylation reagents in methanol, achieving yields up to 61% via controlled pH and temperature. Key steps include:

- Deprotection of the Boc group under acidic conditions.

- Coupling with tert-butylamine using carbodiimide-based reagents (e.g., EDC, referenced in ).

- Final hydrochloride salt formation via HCl treatment.

Optimization strategies include using excess tert-butylamine (1.5–2.0 equiv.) and monitoring reaction progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : A combination of analytical techniques is required:

- Purity : HPLC with UV detection (λ = 210–254 nm) or GC/MS for volatile derivatives (e.g., silylated samples, as in ).

- Structural Confirmation : H/C NMR for functional group analysis (e.g., tert-butyl protons at δ ~1.2 ppm) and HRMS for molecular weight validation (e.g., reports HRMS data for related compounds).

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to confirm stoichiometry .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : Stability studies should assess:

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation ( recommends this for similar hydrochlorides).

- Light Sensitivity : Use amber vials if the compound contains UV-sensitive groups (e.g., aromatic moieties).

- Humidity : Desiccants (e.g., silica gel) are critical due to the hygroscopic nature of hydrochloride salts.

A stability-indicating HPLC method can track degradation products under accelerated conditions (40°C/75% RH for 4 weeks) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation ( advises immediate fresh air exposure if inhaled).

- First Aid : For skin contact, wash with copious water for ≥15 minutes (per protocols) .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in the synthesis of this compound?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak® IA/IB columns) or enzymatic resolution may be employed. highlights the use of tert-butyldimethylsilyl (TBDMS) protecting groups to stabilize intermediates during chiral separation. Key parameters:

- Mobile phase: Hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid.

- Detection: Polarimetric or circular dichroism (CD) detectors.

Post-separation, confirm enantiomeric excess (ee) via H NMR with chiral shift reagents .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Charge distribution: Identify nucleophilic sites (e.g., amino group) and electrophilic regions (e.g., carbonyl carbon).

- Transition states: Simulate reaction pathways for acyl transfer or tert-butyl group cleavage.

Software like Gaussian or ORCA, combined with molecular docking (AutoDock Vina), can predict interactions with biological targets (e.g., references structural analogs with protease inhibition) .

Q. How can researchers develop a validated LC-MS/MS method for quantifying this compound in biological matrices?

- Methodological Answer : Follow FDA bioanalytical guidelines:

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges ( mentions SLE for similar compounds).

- Chromatography : C18 column (2.1 × 50 mm, 1.7 µm), gradient elution with 0.1% formic acid in water/acetonitrile.

- Mass Spectrometry : ESI+ mode, MRM transitions (e.g., m/z 230.1 → 154.0 for quantification).

Validate parameters: Linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives of this compound?

- Methodological Answer : Design analogs with systematic modifications:

- Backbone Variation : Replace tert-butyl with cyclopropyl or benzyl groups ( demonstrates cyclopropyl analogs with altered bioactivity).

- Functional Group Interchange : Substitute the amide with sulfonamide or urea moieties.

Assess SAR using in vitro assays (e.g., enzyme inhibition in ) and correlate with computed logP/pKa values (e.g., ACD/Labs software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。